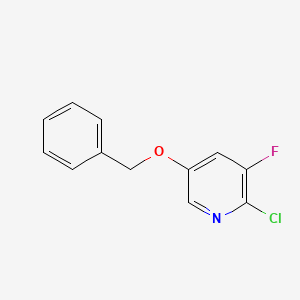

5-(Benzyloxy)-2-chloro-3-fluoropyridine

Description

5-(Benzyloxy)-2-chloro-3-fluoropyridine is a halogenated pyridine derivative featuring a benzyloxy group at position 5, a chlorine atom at position 2, and a fluorine atom at position 3. The pyridine core serves as a versatile scaffold in medicinal chemistry and materials science due to its aromaticity and ability to participate in hydrogen bonding and π-π interactions. The benzyloxy group enhances hydrophobicity and can act as a protective group for hydroxyl functionalities, while the chloro and fluoro substituents modulate electronic properties, influencing reactivity and binding affinity. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or agrochemicals, where halogenated pyridines are common building blocks.

Properties

Molecular Formula |

C12H9ClFNO |

|---|---|

Molecular Weight |

237.66 g/mol |

IUPAC Name |

2-chloro-3-fluoro-5-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9ClFNO/c13-12-11(14)6-10(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

WIJCOWWBPIEZMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

- Substituents : Bromine at position 6, benzyloxy at position 5, and an oxazole ring fused at position 2 .

- Molecular Formula : C₁₅H₁₁BrN₂O₂ (calculated).

- Molecular Weight : 330.90 g/mol (calculated).

- Bromine at position 6 is a superior leaving group compared to chlorine or fluorine, making this compound more reactive in nucleophilic substitution reactions. Applications: Likely used in agrochemicals or as a precursor for fused heterocycles in drug discovery.

2,6-Dibenzyloxy-3-iodopyridine

- Substituents : Iodine at position 3 and benzyloxy groups at positions 2 and 6 .

- Molecular Formula: C₁₉H₁₆INO₂ (calculated).

- Molecular Weight : 416.90 g/mol (calculated).

- Key Features: Dual benzyloxy groups increase steric bulk and hydrophobicity, reducing solubility in polar solvents compared to mono-substituted analogs. Iodine’s large atomic radius and lower electronegativity (vs. Cl/F) alter electronic effects on the pyridine ring, favoring applications in halogen-exchange or radiopharmaceutical synthesis. Applications: Potential use in catalysis or as a heavy-atom derivative for crystallographic studies.

Comparative Data Table

Table 1 summarizes structural and theoretical physicochemical properties of the compounds.

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differentiators |

|---|---|---|---|---|

| This compound | Cl (2), F (3), BnO (5) | C₁₂H₉ClFNO | 237.65 | Balanced halogen reactivity for synthesis |

| 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | Br (6), BnO (5), Oxazole (2) | C₁₅H₁₁BrN₂O₂ | 330.90 | Fused heterocycle enhances bioactivity |

| 2,6-Dibenzyloxy-3-iodopyridine | I (3), BnO (2,6) | C₁₉H₁₆INO₂ | 416.90 | High steric bulk and iodine utility |

Research Implications

- In contrast, iodine’s polarizability in 2,6-dibenzyloxy-3-iodopyridine may improve interactions in hydrophobic environments .

- Reactivity : The chloro substituent in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), while the bromine in the oxazole derivative facilitates nucleophilic substitutions .

- Solubility : The di-benzyloxy analog’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

Preparation Methods

Fluorination of Pyridine Derivatives

Fluorination is often achieved using copper fluoride (CuF<sub>2</sub>) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, sulfolane). For example:

Chlorination at Position 2

Chlorination at the 2-position is typically performed using chlorinating agents like POCl<sub>3</sub> or Cl<sub>2</sub> gas. For instance:

-

Starting Material : 3-Fluoropyridine.

-

Chlorination : Reacted with 1,4-diazabicyclo[2.2.2]octane and n-butyllithium, followed by hexachloroethane to introduce chlorine at position 2.

Synthetic Routes for 5-(Benzyloxy)-2-chloro-3-fluoropyridine

Route 1: Sequential Halogenation and Benzylation

Route 2: Direct Benzylation of 5-Hydroxy Intermediate

-

Step 1 : Hydrolyze 5-chloro-2-chloro-3-fluoropyridine to 5-hydroxy-2-chloro-3-fluoropyridine under basic conditions.

-

Step 2 : React with benzyl bromide and K<sub>2</sub>CO<sub>3</sub> in DMF to yield the target compound (90% yield).

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Benzylation Methods

Key Observations :

-

High-Temperature Reactions : Acetone at 60°C accelerates reactions, achieving near-quantitative yields.

-

Base Strength : NaH provides stronger deprotonation but requires cryogenic conditions, limiting scalability.

Industrial and Scalable Methods

Continuous Flow Synthesis

For large-scale production, continuous flow systems enhance efficiency:

Purification Techniques

-

Column Chromatography : Hexane/ethyl acetate gradients for high purity.

-

Crystallization : Ethanol/water mixtures to isolate solid products.

Challenges and Limitations

-

Regioselectivity : Competing reactions at positions 2, 3, or 5 require precise control of directing groups.

-

Yield Variability : Benzylation with NaH yields ~50%, while K<sub>2</sub>CO<sub>3</sub> achieves >90%.

-

Fluorination Byproducts : Over-fluorination or incomplete substitution may occur.

Biological and Industrial Relevance

This compound serves as a precursor for:

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-2-chloro-3-fluoropyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and benzyloxy substitution on the pyridine ring. A stepwise approach may include:

Halogenation : Introducing chlorine and fluorine at positions 2 and 3 via electrophilic substitution or directed metalation.

Benzyloxy Group Installation : Using benzyl alcohol under nucleophilic aromatic substitution (SNAr) conditions, often with a base like NaH or K₂CO₃.

Optimization strategies:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during halogenation.

- Catalysis : Transition-metal catalysts (e.g., Pd) enhance selectivity in cross-coupling steps .

- Purification : Column chromatography or recrystallization improves yield purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting in adjacent protons) .

- IR Spectroscopy : Detects C-O (benzyloxy) stretches near 1250 cm⁻¹ and C-F vibrations at 1100–1000 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Avoid prolonged exposure to bases or nucleophiles to preserve halogen integrity.

Advanced Research Questions

Q. How can chemoselective substitution be achieved at the 2-chloro vs. 3-fluoro positions in this compound?

- Methodological Answer : Chemoselectivity depends on reaction conditions:

- Pd-Catalyzed Amination : Targets the 2-chloro position selectively under catalytic conditions (e.g., Pd₂(dba)₃, Xantphos ligand, and a base like Cs₂CO₃) .

- SNAr Conditions : Fluorine at position 3 can be displaced under strong nucleophilic conditions (e.g., NaN₃ in polar aprotic solvents at elevated temperatures) .

Key Data Table :

| Reaction Type | Target Position | Conditions | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed Amination | 2-Cl | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 75–85 |

| SNAr | 3-F | NaN₃, DMF, 120°C | 60–70 |

Q. What computational tools are recommended for analyzing the electronic effects of substituents on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to predict electrophilic/nucleophilic sites. Software: Gaussian, ORCA.

- Molecular Docking : Evaluates π–π stacking interactions with biological targets (e.g., proteins) using AutoDock Vina .

- Crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures to map substituent spatial arrangements .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected substitution sites)?

- Methodological Answer :

- Mechanistic Probing : Use isotopic labeling (e.g., ¹⁸O in benzyloxy groups) to track substitution pathways.

- In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to detect intermediates.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., bromo/chloro derivatives from ) to identify trends .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.